molecular formula C17H25N3O2 B3013526 1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380175-76-6

1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea

Cat. No.: B3013526
CAS No.: 2380175-76-6
M. Wt: 303.406
InChI Key: LFQRWVIXYBVNLC-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea linkage, which is known for its stability under various conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea typically involves the reaction of 2-methylphenyl isocyanate with a suitable amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Common reagents used in this synthesis include organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by the final coupling reaction to form the urea derivative. The reaction conditions are optimized to achieve high yield and purity, with considerations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
  • 1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea

Uniqueness

1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14-5-2-3-6-15(14)19-16(21)18-13-17(7-4-8-17)20-9-11-22-12-10-20/h2-3,5-6H,4,7-13H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQRWVIXYBVNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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